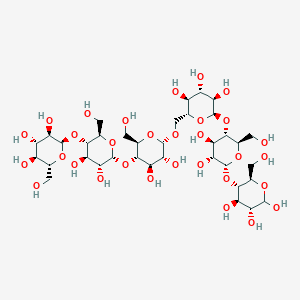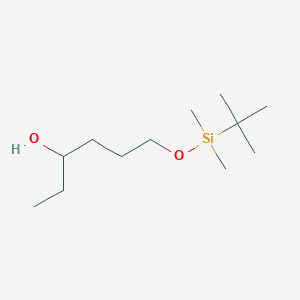![molecular formula C12H16BrN3O2 B8128067 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a brominated and nitrated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine typically involves the following steps:
Bromination and Nitration of Benzene: The starting material, benzene, undergoes bromination and nitration to form 3-bromo-5-nitrobenzene. This is achieved by treating benzene with bromine and nitric acid under controlled conditions.
Formation of Benzyl Bromide: 3-Bromo-5-nitrobenzene is then converted to 3-bromo-5-nitrobenzyl bromide through a reaction with bromine in the presence of a catalyst.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of 3-bromo-5-nitrobenzyl bromide with 4-methylpiperazine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-[(3-Amino-5-nitrophenyl)methyl]-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and nitrated phenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to the target site. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
- 1-[(3-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
- 1-[(3-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
- 1-[(3-Bromo-5-nitrophenyl)methyl]-4-ethylpiperazine
Uniqueness: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and binding properties. The presence of the methyl group on the piperazine ring also contributes to its distinct chemical behavior compared to its analogs.
Propiedades
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRMLSTFJRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128002.png)
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)







![N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128071.png)
![[3-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B8128072.png)


